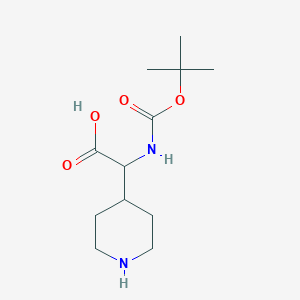

2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid

Descripción

BenchChem offers high-quality 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLWTUJHNVQTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCNCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646963 | |

| Record name | [(tert-Butoxycarbonyl)amino](piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494210-73-0 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494210-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(tert-Butoxycarbonyl)amino](piperidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-Piperidinyl-Acetic Acid Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Boc-Piperidinyl-Acetic Acid Derivatives in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] Its derivatives are integral to the design of drugs targeting a wide range of conditions.[2] The introduction of a tert-butoxycarbonyl (Boc) protecting group to piperidinyl-acetic acid scaffolds offers a versatile and stable intermediate, crucial for the synthesis of complex molecular architectures.[3][4][5] This guide provides a comprehensive exploration of the essential physical and chemical properties of Boc-piperidinyl-acetic acid derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its efficacy and safety.

The Gatekeepers of Bioavailability: Key Physicochemical Properties

The journey of a drug from administration to its target is governed by a delicate interplay of its physicochemical properties. For Boc-piperidinyl-acetic acid derivatives, a thorough characterization of these parameters is the first step towards rational drug design.

Acidity (pKa): The pH-Dependent Chameleon

The pKa value dictates the ionization state of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, and interaction with biological targets. Boc-piperidinyl-acetic acid derivatives possess a carboxylic acid group, making them weak acids. The predicted pKa for the carboxylic acid group in derivatives such as N-Boc-piperidine-4-carboxylic acid is approximately 4.56.[2] This indicates that at physiological pH (around 7.4), the carboxylic acid will be predominantly in its deprotonated, anionic form. The Boc-protected nitrogen is part of a carbamate and does not have a pKa in the typical physiological range.

Table 1: Predicted pKa Values for Representative Boc-Piperidinyl-Carboxylic Acid Derivatives

| Compound | Predicted pKa | Reference |

| N-Boc-piperidine-4-carboxylic acid | 4.56 ± 0.20 | [2] |

| (S)-1-Boc-Nipecotic acid | 4.49 ± 0.20 | [6] |

Note: These are computationally predicted values and experimental determination is recommended for definitive characterization.

Lipophilicity (LogP/LogD): The Passport to Cellular Entry

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH, which accounts for both ionized and neutral forms.

The Boc group, with its bulky tert-butyl moiety, significantly increases the lipophilicity of the parent piperidinyl-acetic acid. However, the presence of the carboxylic acid group, which is ionized at physiological pH, will decrease the overall lipophilicity (LogD < LogP).

Table 2: Computed Lipophilicity Values for Representative Boc-Piperidinyl-Acetic Acid Derivatives

| Compound | XLogP3 | Reference |

| [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid | 1.4 | [7] |

| (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid | 1.4 | [7] |

| 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | 1.1 | [8] |

Note: XLogP3 is a computationally predicted value.[8]

Solubility: The Sine Qua Non of Drug Action

A drug must be in solution to be absorbed and to interact with its target. The aqueous solubility of Boc-piperidinyl-acetic acid derivatives is influenced by a balance between the polar carboxylic acid group and the lipophilic Boc-protected piperidine ring. Generally, these compounds are soluble in organic solvents like ethanol and dimethylformamide (DMF) but have limited solubility in water, particularly at lower pH where the carboxylic acid is protonated.[9]

Table 3: General Solubility Profile of Boc-Piperidinyl-Acetic Acid Derivatives

| Solvent | Solubility | Reference |

| Water | Low to sparingly soluble | [2][9] |

| Ethanol | Soluble | [9] |

| Dimethylformamide (DMF) | Soluble | [9] |

| Methanol | Soluble | [10] |

Chemical Stability: A Balancing Act of Protection and Reactivity

The stability of the Boc protecting group is a key feature of these derivatives. It is generally stable to most nucleophiles and bases, allowing for selective reactions at other parts of the molecule.[11] However, it is labile under acidic conditions, a property that is exploited for its removal during synthetic sequences.[11]

Key Stability Considerations:

-

Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), typically in an anhydrous organic solvent like dichloromethane (DCM) or dioxane.[11] The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation.

-

Base Stability: The Boc group is resistant to hydrolysis under basic conditions.[11]

-

Thermal Stability: While generally stable at moderate temperatures, prolonged heating, especially in the presence of certain solvents, can lead to the degradation of the Boc group.

-

Oxidative and Photolytic Stability: The piperidine ring itself can be susceptible to oxidation, potentially forming N-oxides or ring-opened products.[10] Exposure to light, particularly UV, can also initiate degradation.[10]

Experimental Protocols: A Practical Guide to Characterization

Rigorous experimental determination of physicochemical properties is a self-validating system that ensures the reliability of your data. The following protocols are designed to be robust and reproducible.

Protocol 1: Potentiometric Determination of pKa

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Methodology:

-

Solution Preparation: Prepare a 0.01 M solution of the Boc-piperidinyl-acetic acid derivative in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostatted vessel and stir continuously.

-

Titration: Add standardized 0.1 M NaOH solution in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

Causality Behind Experimental Choices:

-

The co-solvent is necessary to overcome the low aqueous solubility of some derivatives.

-

A calibrated pH meter and standardized titrant are crucial for accuracy.

-

Thermostatic control ensures that the measured pKa is at a defined temperature.

Protocol 2: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the Boc-piperidinyl-acetic acid derivative in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete phase separation.

-

Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Causality Behind Experimental Choices:

-

Pre-saturation of the solvents is essential to prevent volume changes during the experiment.

-

Vigorous and prolonged shaking is necessary to reach true partition equilibrium.

-

Centrifugation ensures a clean separation of the two phases, preventing cross-contamination.

-

A validated analytical method is critical for accurate concentration determination.

Protocol 3: Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility, which is particularly useful in early-stage drug discovery.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to create a range of concentrations.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Precipitate Removal: Filter the solutions to remove any precipitate.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable method like HPLC-UV or LC-MS/MS.

-

Solubility Determination: The kinetic solubility is the highest concentration at which the compound remains in solution.

Causality Behind Experimental Choices:

-

DMSO is used as a co-solvent to initially dissolve the compound.

-

A 96-well plate format allows for high-throughput screening.

-

A defined incubation time is used, but it's important to note that this is not an equilibrium measurement.

-

Filtration is a critical step to separate the solid and dissolved compound.

Protocol 4: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Methodology:

-

Stress Conditions: Subject solutions of the Boc-piperidinyl-acetic acid derivative to a range of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution). Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.

-

Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for.

Causality Behind Experimental Choices:

-

The range of stress conditions simulates potential environmental exposures and chemical incompatibilities.[6]

-

Elevated temperatures are used to accelerate degradation.[6]

-

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

-

A PDA detector helps in identifying new peaks and assessing peak purity.

Analytical Characterization: The Fingerprint of a Molecule

A combination of analytical techniques is employed to confirm the identity, purity, and structure of Boc-piperidinyl-acetic acid derivatives.

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment, quantification, and as the primary tool in stability studies. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is commonly employed.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation. The characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR) and the piperidine and acetic acid moieties provide a unique fingerprint for the molecule.

-

Mass Spectrometry (MS): Provides accurate molecular weight information and can be used to identify degradation products and impurities.

Conclusion: From Properties to Performance

A comprehensive understanding of the physical and chemical properties of Boc-piperidinyl-acetic acid derivatives is not just a matter of due diligence; it is a strategic imperative in drug discovery and development. The interplay of pKa, lipophilicity, solubility, and stability governs a molecule's journey through the body and its ultimate therapeutic effect. The detailed protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to thoroughly characterize these important synthetic intermediates, enabling more informed decision-making and accelerating the path to novel therapeutics. By embracing a rigorous, data-driven approach to physicochemical profiling, the scientific community can continue to unlock the full potential of this versatile class of compounds.

References

-

PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Biosynce. 1-Boc-Piperidine-3-acetic Acid CAS 183483-09-2. [Link]

-

O'Brien, P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. [Link]

- ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products.

- Nielsen, C. J., Herrmann, H., & Weller, C. (2012). Atmospheric chemistry and environmental impact of the use of amines in carbon capture and storage (CCS). Chemical Society Reviews, 41(19), 6684-6704.

- Alsante, K. M., et al. (2014). Forced Degradation Studies. In Pharmaceutical Stress Testing (pp. 1-52). Informa Healthcare.

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

PubChem. (-)-Nipecotic acid. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

- Google Patents. Method for preparing 4-Boc-aminopiperidine.

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

PubChem. (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid. [Link]

-

International Journal of Pharmaceutical Research. Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. [Link]

-

Agilent. Analysis of Amino Acids by HPLC. [Link]

-

Chemical Communications (RSC Publishing). Enantioselective hydrolysis of amino acid esters by apomyoglobin: perfect kinetic resolution of a phenylalanine derivative. [Link]

-

Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

-

PMC. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]

Sources

- 1. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biosynth.com [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. L-1-Boc-Nipecotic acid | 88495-54-9 [chemicalbook.com]

- 7. (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid | C12H21NO4 | CID 1502084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

Strategic Synthesis of the Piperidine Scaffold: A Guide to Core Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Enduring Primacy of the Piperidine Ring in Medicinal Chemistry

The piperidine motif, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most vital structural units in modern pharmacology.[1][2][3] Its prevalence is not a matter of chance; the piperidine ring's sp³-hybridized framework provides a three-dimensional geometry that is ideal for establishing precise, high-affinity interactions with biological targets.[4] This scaffold is a cornerstone in pharmaceuticals ranging from potent analgesics like fentanyl and meperidine to antipsychotics and antihistamines.[5][6][7] Furthermore, many alkaloids owe their biological activity to a piperidine core.[8]

The development of fast, efficient, and cost-effective methods for synthesizing substituted piperidines is therefore a critical task in drug discovery.[1] The strategic selection of a synthetic pathway is paramount, and this choice is fundamentally dictated by the selection of a key chemical intermediate. This guide provides an in-depth analysis of the most pivotal intermediates in piperidine synthesis, moving beyond mere procedural lists to explore the causal logic behind their selection and application. We will examine the strengths, limitations, and practical execution of synthetic routes revolving around four principal classes of intermediates: Piperidones , Tetrahydropyridines/Dihydropyridones , Glutarimides , and the direct precursors, Pyridines .

Chapter 1: The Workhorse Intermediates: Piperidones

Piperidones are arguably the most versatile and widely employed intermediates for constructing the piperidine core.[9] Their inherent carbonyl functionality serves as a synthetic handle for a vast array of chemical transformations, including reduction to hydroxyl groups, reductive amination, and the introduction of carbon nucleophiles. The subsequent reduction of the ketone or lactam moiety provides direct access to the corresponding piperidine.[9]

4-Piperidones: The Gateway to Opioids and CNS Agents

4-Piperidones are central to the synthesis of numerous neurologically active agents, most notably the fentanyl class of analgesics.[6][9] Their symmetrical nature often simplifies synthesis and subsequent functionalization.

Causality in Synthesis Design: The classical and most robust method for 4-piperidone synthesis is a tandem Michael addition-Dieckmann condensation sequence.[9] This approach is favored for its convergency and use of readily available starting materials. A primary amine is reacted with two equivalents of an acrylate ester, leading to a diester intermediate. Intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation, affords the target 4-piperidone. The choice of the primary amine (R-NH₂) directly installs the desired N-substituent, a key feature for modulating pharmacological activity.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone

-

Step 1: Double Michael Addition. To a solution of benzylamine (10.7 g, 0.1 mol) in ethanol (100 mL) at 0 °C, slowly add ethyl acrylate (22.0 g, 0.22 mol). Allow the mixture to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to yield the crude diester.

-

Step 2: Dieckmann Condensation. Dissolve the crude diester in anhydrous toluene (200 mL). Add sodium ethoxide (8.2 g, 0.12 mol) in one portion. Heat the mixture to reflux for 4 hours. A thick precipitate will form.

-

Step 3: Hydrolysis and Decarboxylation. Cool the reaction mixture to room temperature and slowly add 6 M hydrochloric acid (100 mL). Heat the biphasic mixture to reflux for 8 hours to effect hydrolysis and decarboxylation.

-

Step 4: Work-up and Purification. Cool the mixture and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation or column chromatography to yield 1-benzyl-4-piperidone.

2-Piperidones (δ-Valerolactams) and 3-Piperidones

2-Piperidones are cyclic amides (lactams) that serve as valuable precursors to 2-substituted piperidines. Their synthesis can be achieved through methods like the reductive cyclization of γ-carboalkoxynitriles or δ-aminoamides.[9] Once formed, the lactam can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding piperidine.[9]

3-Piperidones are less common but provide a strategic entry point for 3-substituted piperidines, particularly 3-hydroxypiperidines, upon reduction.[9] An effective route involves the alkylation of 3-hydroxypyridine, followed by sodium borohydride reduction and cleavage of the resulting enol ether.[9]

Diagram: General Piperidone Reduction Pathway

Caption: Reduction of piperidone intermediates to the final piperidine scaffold.

Chapter 2: Controlled Unsaturation: Tetrahydropyridines and Dihydropyridones

Intermediates with a defined level of unsaturation, such as tetrahydropyridines and dihydropyridones, offer a powerful platform for the stereocontrolled synthesis of complex piperidines. These intermediates allow for the installation of substituents and the setting of stereocenters on the ring prior to the final reduction to the saturated piperidine core.

Tetrahydropyridines via Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a variant of the classical Diels-Alder cycloaddition, is a premier method for constructing tetrahydropyridine rings.[10][11] It involves the [4+2] cycloaddition of an aza-diene with a dienophile (an alkene). This reaction is highly valued for its ability to rapidly build molecular complexity and control stereochemistry. The resulting tetrahydropyridine can then be readily hydrogenated to the corresponding piperidine.

Causality in Synthesis Design: The choice of catalyst (often a chiral Lewis acid) is critical for inducing enantioselectivity, making this a favored method for asymmetric synthesis.[11] The reaction's convergence, combining two fragments in a single step, is a significant advantage. Recently, methods for generating the reactive azoalkene diene in situ from stable ketohydrazone precursors using oxidants like TEMPO have further enhanced the utility and safety of this approach.[10][12]

Diagram: Aza-Diels-Alder Workflow

Caption: Two-stage synthesis of piperidines via Aza-Diels-Alder reaction.

Dihydropyridones as Chiral Building Blocks

Optically active dihydropyridones are exceptionally flexible intermediates for the enantioselective synthesis of piperidine alkaloids and iminosugars.[13] These compounds can be prepared from chiral pool starting materials, such as sugars, thereby embedding stereochemical information at the outset of the synthesis.

Causality in Synthesis Design: A notable strategy involves the transformation of D-glucal into a (2R)-hydroxymethyldihydropyridinone.[13] This intermediate serves as a versatile building block where the stereocenter at C-2 is pre-defined. Subsequent chemical manipulations, such as reduction of the enone system and modification of the hydroxyl group, allow for the synthesis of a wide range of natural products like (+)-desoxoprosophylline and deoxymannojirimycin.[13] The power of this approach lies in leveraging nature's chirality to avoid complex and often lower-yielding asymmetric reactions later in the sequence.

Chapter 3: The Dione Precursor: Glutarimides

Glutarimide (piperidine-2,6-dione) is a dicarboximide that serves as the core structure for several important therapeutic agents, including thalidomide and its immunomodulatory analogs (IMiDs).[14] As a synthetic intermediate, it provides a robust scaffold that can be functionalized and subsequently reduced to access the piperidine ring.

Synthesis and Functionalization

The glutarimide core is accessible through several classical methods, including the dehydration of the amide of glutaric acid or the oxidation of piperidine.[14][15] Once formed, the acidic N-H proton can be readily removed, allowing for N-alkylation. The methylene carbons adjacent to the carbonyls can also be functionalized. For instance, commercially available 3-aminopiperidine-2,6-dione is a key starting material for the industrial-scale synthesis of lenalidomide.[16]

Causality in Synthesis Design: The glutarimide structure is particularly stable, allowing for a wide range of chemical transformations on attached functionalities without disrupting the core ring. This stability is crucial in multi-step syntheses. In the context of modern drug discovery, particularly for Cereblon (CRBN) E3 ligase modulators (CELMoDs), the glutarimide acts as the "warhead" that binds to the target protein. Synthetic strategies often involve coupling a pre-formed, functionalized glutarimide intermediate with other molecular fragments.[16]

Diagram: Glutarimide as a Piperidine Precursor

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. ijnrd.org [ijnrd.org]

- 6. Beyond the '212 I G' Pill: Unpacking the World of Piperidine and Pyridine in Medicine - Oreate AI Blog [oreateai.com]

- 7. tandfonline.com [tandfonline.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutarimide - Wikipedia [en.wikipedia.org]

- 15. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]

- 16. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Central Role of Boc-Protected Amino Acids in Synthesis

An In-Depth Technical Guide to the Stability and Storage of Boc-Protected Amino Acids

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and other complex molecules.[1] Introduced in the 1950s, its utility stems from a crucial balance: it is exceptionally stable under a wide range of nucleophilic and basic conditions, yet can be readily and cleanly cleaved under mild acidic conditions.[1][][3] This orthogonality makes Boc-protected amino acids invaluable reagents in multi-step synthetic campaigns, especially in solid-phase peptide synthesis (SPPS).[4]

However, the successful application of these critical starting materials is contingent not only on their initial purity but also on their stability throughout their shelf life. Degradation of Boc-amino acids during storage can introduce impurities that complicate synthesis, reduce yields, and compromise the integrity of the final product. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors governing the stability of these reagents is not merely a matter of good laboratory practice; it is a prerequisite for reproducible and reliable results.

This guide provides a field-proven, in-depth technical overview of the stability and optimal storage conditions for Boc-protected amino acids. Moving beyond simplistic storage instructions, we will explore the chemical principles that dictate their stability, identify common degradation pathways, and provide actionable protocols for ensuring their long-term integrity.

Chapter 1: The Intrinsic Chemical Stability of the Boc Group

The effectiveness of the Boc group is rooted in its unique chemical structure. As a tert-butyl carbamate, it possesses a high degree of steric hindrance around the carbonyl carbon, which physically shields it from nucleophilic attack.[] This is the primary reason for its pronounced stability towards bases, amines, and other nucleophiles commonly employed in peptide coupling reactions.[][6]

Unlike the base-labile Fmoc group, the Boc group's stability profile allows for an orthogonal protection strategy, a key principle in complex synthesis.[6] Furthermore, the Boc group is stable to catalytic hydrogenolysis, a condition used to cleave other protecting groups like benzyl carbamates (Cbz).[1]

The deliberate removal, or degradation, of the Boc group is achieved by exploiting its one key lability: acidolysis.[6] Under anhydrous acidic conditions (e.g., with trifluoroacetic acid, TFA), the carbamate oxygen is protonated. This initiates the collapse of the carbamate via the formation of a highly stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection. A simple representation of the degradation pathway under acidic conditions.

This inherent acid sensitivity is the primary chemical vulnerability of Boc-protected amino acids. Consequently, exposure to even trace acidic contaminants in the storage environment can lead to premature deprotection and a decline in purity.

Chapter 2: Critical Factors Influencing Stability During Storage

While generally robust when handled correctly, the long-term stability of solid Boc-amino acids is influenced by several environmental factors. Degradation is not always a simple matter of deprotection but can involve subtle modifications to the amino acid side chain, which can be equally detrimental to synthesis.

Temperature

As with most chemical reagents, temperature is a critical factor. Elevated temperatures increase the rate of all potential degradation reactions. While many Boc-amino acids are stable for short periods at ambient temperature, long-term storage at elevated temperatures can accelerate the slow hydrolysis from atmospheric moisture and promote side-chain specific reactions. For optimal shelf life, storage in a controlled, cool environment is essential.

Moisture (Hydrolysis)

Boc-amino acids are crystalline solids that are generally not acutely hygroscopic. However, prolonged exposure to a humid environment can lead to the adsorption of water molecules. This moisture can facilitate slow, acid-catalyzed hydrolysis if any acidic impurities are present. More significantly, it can enable side-chain degradation pathways such as deamidation. Therefore, maintaining a dry storage environment is paramount.[7]

Oxygen (Oxidation)

For certain amino acids, the presence of atmospheric oxygen is a significant threat. The side chains of Methionine (Met), Tryptophan (Trp), and Cysteine (Cys) are particularly susceptible to oxidation.[8]

-

Methionine: The thioether side chain can be readily oxidized to form methionine sulfoxide.[7][9] This modification alters the polarity and steric profile of the amino acid.

-

Tryptophan: The electron-rich indole ring is prone to oxidation, which can lead to a variety of byproducts, including N-formylkynurenine (NFK) and kynurenine (KYN).[10][11] This is a critical concern as Boc protection of the indole nitrogen is often employed to prevent this during synthesis, but long-term storage can still pose a risk.[12]

-

Cysteine: The free thiol group is highly susceptible to oxidation, leading to the formation of a disulfide-linked cystine dimer.

Light

Exposure to UV light can provide the energy to initiate photo-oxidative processes, particularly for sensitive residues like Tryptophan. To mitigate this risk, Boc-amino acids should always be stored in opaque or amber containers to protect them from light.

Intrinsic Side-Chain Instability

Beyond external factors, some amino acid side chains have inherent instabilities that can manifest during long-term storage.

-

Asparagine (Asn) and Glutamine (Gln): These amino acids can undergo a non-enzymatic deamidation reaction.[8] The side-chain amide is intramolecularly attacked by the peptide backbone nitrogen, forming a cyclic imide intermediate (succinimide for Asn, glutarimide for Gln).[13] This intermediate then hydrolyzes to form a mixture of aspartic/glutamic acid and the isomeric isoaspartic/isoglutamic acid.[14] This process is significantly faster for Asn than for Gln and is accelerated by moisture and basic pH, though it can still occur slowly in the solid state over time.[14][15]

Chapter 3: Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a systematic approach to storage and handling is required to maximize the shelf life and preserve the purity of Boc-protected amino acids.

Best Practices for Handling:

-

Inert Atmosphere: When aliquoting or weighing, especially for oxidation-sensitive derivatives (Met, Trp, Cys), it is best practice to work under a blanket of dry, inert gas (e.g., argon or nitrogen).

-

Minimize Exposure: Only remove the amount of material needed from the main container. Avoid returning unused material to the stock bottle to prevent contamination.

-

Use Clean Equipment: Always use clean, dry spatulas and glassware to avoid introducing moisture or chemical contaminants.

-

Seal Tightly: After use, securely seal the container cap, potentially reinforcing with paraffin film for long-term storage, to create a robust barrier against moisture and air.[15]

Storage Conditions Summary:

The following table summarizes the recommended storage conditions. These represent general guidelines; for high-value or particularly sensitive materials, consulting the supplier-specific data sheet is always recommended.

| Category of Boc-Amino Acid | Recommended Temp. | Key Concerns | Storage Recommendations |

| General & Non-polar Side Chains (e.g., Boc-Gly, Boc-Ala, Boc-Val, Boc-Leu, Boc-Phe) | 2 to 8°C | Moisture | Store in a tightly sealed, opaque container in a refrigerator. Use of a desiccator is recommended. |

| Oxidation-Prone Side Chains (e.g., Boc-Met, Boc-Trp(Boc), Boc-Cys(Trt)) | -20°C | Oxygen, Light, Moisture | Store in a tightly sealed, opaque container in a freezer. Backfill container with inert gas (Ar/N₂) before sealing. |

| Deamidation-Prone Side Chains (e.g., Boc-Asn, Boc-Gln) | -20°C | Moisture, Temperature | Store in a tightly sealed, opaque container in a freezer within a desiccator to ensure an anhydrous environment. |

| Hydrophilic/Polar Side Chains (e.g., Boc-Ser(tBu), Boc-Thr(tBu), Boc-Tyr(tBu)) | 2 to 8°C | Moisture | Store in a tightly sealed, opaque container in a refrigerator. Use of a desiccator is highly recommended. |

Note: Some derivatives are supplied as dicyclohexylammonium (DCHA) salts to improve crystallinity and stability. These are generally more stable but should still be stored under the recommended conditions for the parent amino acid.[16]

Chapter 4: Common Degradation Pathways and Byproducts

Understanding the potential impurities that can arise during storage is crucial for troubleshooting synthetic protocols and interpreting analytical data.

| Degradation Pathway | Affected Amino Acids | Primary Byproduct(s) | Causal Factors |

| Acidolysis (Deprotection) | All | Free Amino Acid | Exposure to acidic contaminants |

| Oxidation | Met, Trp, Cys | Met(O), Kynurenine, Cystine | Oxygen, Light, Metal Ion Contaminants |

| Deamidation | Asn, Gln | Asp/isoAsp, Glu/isoGlu | Moisture, Temperature |

| Dimerization | Cys | Cystine (Disulfide) | Oxygen, Basic pH traces |

Chapter 5: Experimental Protocol for Quality Assessment

Trust in starting materials should be established through verification. A robust quality control (QC) system is self-validating. For Boc-amino acids, periodic re-testing of purity is a critical component of such a system. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment, capable of determining both chemical and chiral purity.[17][]

Figure 2: Quality Control Workflow. A self-validating protocol for assessing the purity of stored Boc-amino acids.

Step-by-Step Methodology: Purity Analysis by RP-HPLC

This protocol provides a general method for the analysis of both chemical and chiral purity. Method optimization may be required for specific amino acid derivatives.

1. Objective: To quantitatively determine the chemical and chiral purity of a stored Boc-amino acid sample using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Materials & Reagents:

-

Boc-amino acid sample

-

Reference standards (if available, including the D-enantiomer)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Trifluoroacetic Acid (TFA), sequencing grade

-

0.45 µm syringe filters (PTFE or other compatible material)

3. Instrumentation:

-

HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or DAD detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

For chiral analysis, a polysaccharide-based chiral stationary phase (CSP) column is required (e.g., Lux Cellulose-2 or similar).[17]

4. Chromatographic Conditions (General Starting Point):

-

Mobile Phase A: 0.1% (v/v) TFA in Water

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

-

Gradient (for C18):

-

0-5 min: 5% B

-

5-25 min: Linear ramp to 95% B

-

25-30 min: Hold at 95% B

-

30.1-35 min: Return to 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

5. Sample Preparation:

-

Accurately weigh and dissolve the Boc-amino acid sample in Mobile Phase A (or an appropriate mixture of A and B) to a final concentration of approximately 0.5 mg/mL.[17]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

6. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared sample.

-

If performing chiral analysis, inject a sample of the corresponding D-isomer or a racemic mixture to confirm peak identification and resolution.

-

After the run, integrate all peaks detected in the chromatogram.

7. Data Analysis & System Validation:

-

Chemical Purity: Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Chiral Purity: If using a chiral column, calculate the enantiomeric excess (e.e.) based on the relative peak areas of the L- and D-isomers.

-

Acceptance Criteria: The purity should meet the pre-defined specification for use (typically ≥98% or ≥99%). Any new impurity peak exceeding a certain threshold (e.g., 0.1%) should be investigated. This periodic re-testing validates the continued suitability of the stored material.

Conclusion

Boc-protected amino acids are robust and reliable reagents when their chemical nature is respected. Their stability is not an absolute state but is conditional upon a controlled storage environment that mitigates the risks of acidolysis, oxidation, and side-chain degradation. By understanding the underlying chemical principles and implementing rigorous, verifiable storage and handling protocols, researchers can ensure the integrity of these vital building blocks. This diligence safeguards against the introduction of unwanted variables into complex synthetic procedures, ultimately leading to more reliable, reproducible, and successful scientific outcomes.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Robinson, N. E., & Robinson, A. B. (2004). Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins. Althouse Press. (Conceptual link, specific URL not available)

- Davies, M. J. (2005). The oxidative modification of proteins and its relevance to protein degradation. IUBMB life, 57(8), 535-541.

-

Schöneich, C. (2005). Methionine oxidation in proteins. Antioxidants & redox signaling, 7(5-6), 723-731. [Link]

-

Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]

-

Wipf, P., & Venkatraman, S. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Hühner, N., et al. (2006). Deamidation of -Asn-Gly- sequences during sample preparation for proteomics: Consequences for MALDI and HPLC-MALDI analysis. Journal of mass spectrometry, 41(9), 1141-1151. [Link]

-

Barja, G. (2007). Methionine restriction decreases mitochondrial oxygen radical generation and leak as well as oxidative damage to mitochondrial DNA and proteins. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences, 62(9), 921-929. [Link]

-

Zhao, H., Li, J., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. [Link]

-

Wang, W., et al. (2019). Protein asparagine deamidation prediction based on structures with machine learning methods. PLOS One. [Link]

-

Levine, R. L., et al. (1999). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences, 96(11), 6033-6038. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15481. [Link]

-

Pangoo.biz. (2025). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

-

Martens, J., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry, 27(11), 1847-1857. [Link]

-

LabMart. Sigma-Aldrich™ Fmoc-Trp(Boc)-OH. [Link]

-

Hensel, M., et al. (2011). Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS. PLOS One. [Link]

- Hamase, K., et al. (2025). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. Journal of Chromatographic Science. (Conceptual link, specific URL not available)

-

Simat, T. J., & Steinhart, H. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(2), 490-498. [Link]

-

Park, S., et al. (2020). Structural Analyses on the Deamidation of N-Terminal Asn in the Human N-Degron Pathway. International Journal of Molecular Sciences, 21(2), 585. [Link]

-

Wikipedia. Proteolysis. [Link]

Sources

- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chempep.com [chempep.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pangoo.biz [pangoo.biz]

- 8. bachem.com [bachem.com]

- 9. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of tryptophan oxidation products in bovine alpha-crystallin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Sigma-Aldrich™ Fmoc-Trp(Boc)-OH ≥97.0% (HPLC), for peptide synthesis | LabMart Limited [labmartgh.com]

- 13. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein asparagine deamidation prediction based on structures with machine learning methods | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. bachem.com [bachem.com]

- 17. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

Technical Deep Dive: Structural Elucidation and Synthesis of Ethyl (2S)-2,6-diacetamidohexanoate (C12H22N2O4)

Executive Summary

The molecular formula C12H22N2O4 represents a critical chemical space in amino acid derivatization. While theoretically corresponding to various isomers, in the context of drug development and peptidomimetics, it most significantly denotes Ethyl (2S)-2,6-diacetamidohexanoate (also known as Ethyl N,N'-diacetyl-L-lysinate).

This derivative serves as a foundational model for lysine acetylation , a post-translational modification (PTM) central to epigenetic regulation (histone code) and metabolic signaling. Furthermore, its structure—an esterified, fully protected amino acid—renders it an ideal substrate for validating esterase activity and designing prodrug linkers.

This guide provides a rigorous technical breakdown of the compound's nomenclature, a self-validating synthetic protocol, and the analytical logic required for its identification.

Part 1: Structural Identification & IUPAC Nomenclature

Precise nomenclature is the bedrock of reproducible science. For C12H22N2O4, the structure is derived from the basic amino acid L-Lysine .

IUPAC Name Breakdown

Official Name: Ethyl (2S)-2,6-diacetamidohexanoate

-

Ethyl ...[1] hexanoate: Indicates the parent chain is a 6-carbon carboxylic acid derivative (hexanoic acid) esterified with an ethyl group.

-

(2S): Specifies the stereochemistry at the alpha-carbon (chiral center). Natural L-lysine possesses the (S) configuration.[2]

-

2,6-diacetamido: Indicates that the amine groups at position 2 (alpha) and position 6 (epsilon) have been acetylated (converted to acetamides).

Structural Logic & Isomerism

Researchers must distinguish this compound from other potential isomers with the formula C12H22N2O4, such as specific dipeptides.

| Isomer Class | Example Structure | Relevance |

| Target Compound | Ethyl N,N'-diacetyl-L-lysinate | Histone mimic, Prodrug intermediate |

| Dipeptide Derivative | N-Acetyl-Valyl-Alanine ethyl ester | Peptide synthesis (Sequence dependent) |

| Cyclic Dipeptide | Cyclo(Leucyl-Leucine) + 2[O]? | Unlikely (Cyclic dipeptides are usually O2) |

| Hydrazine Derivative | Di-tert-butyl azodicarboxylate | Reagent (Mitsunobu), not amino acid core |

Key Structural Feature: The presence of two acetamido groups renders the molecule neutral at physiological pH, unlike the zwitterionic parent lysine. This dramatically alters its solubility profile (soluble in organic solvents like DCM/EtOAc) and membrane permeability.

Part 2: Synthetic Methodology (The "How-To")

The synthesis of Ethyl (2S)-2,6-diacetamidohexanoate is a two-step sequence designed to ensure regiochemical control and high yield.

Reaction Pathway Visualization

The following diagram outlines the logical flow of the synthesis, moving from the raw amino acid to the fully protected derivative.

Caption: Step-wise synthesis of Ethyl (2S)-2,6-diacetamidohexanoate from L-Lysine.

Detailed Protocol

Step 1: Fischer Esterification

Objective: Protect the carboxyl group to prevent oligomerization during acetylation and to increase lipophilicity.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

-

Reagent Addition: Charge the flask with absolute ethanol (50 mL). Cool to 0°C in an ice bath.

-

Activation: Dropwise add Thionyl Chloride (SOCl2, 1.5 eq) over 20 minutes. Caution: Exothermic reaction releasing HCl gas.

-

Substrate Addition: Add L-Lysine monohydrochloride (10 mmol).

-

Reflux: Heat to reflux (80°C) for 4 hours. The solution should become clear.

-

Workup: Concentrate in vacuo to remove excess EtOH and SOCl2. The resulting white solid is L-Lysine ethyl ester dihydrochloride .

-

Validation Point: The disappearance of the starting material solid indicates conversion.

-

Step 2: Global Acetylation

Objective: Convert both the

-

Solubilization: Suspend the Step 1 intermediate in dry Dichloromethane (DCM, 50 mL) and add Pyridine (4 eq) to neutralize the HCl salts and act as a base.

-

Acetylation: Add Acetic Anhydride (Ac2O, 3.0 eq) and a catalytic amount of DMAP (10 mol%) to accelerate the reaction.

-

Reaction: Stir at room temperature for 6 hours.

-

Quench: Add MeOH (5 mL) to quench excess anhydride.

-

Extraction: Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO3 (to remove acetic acid), and Brine.

-

Purification: Dry over Na2SO4, filter, and concentrate. If necessary, purify via flash chromatography (EtOAc/Hexane).

Part 3: Analytical Validation (Self-Validating Systems)

To confirm the identity of C12H22N2O4, you must validate three structural domains: the ethyl ester, the lysine backbone, and the acetyl groups.

Nuclear Magnetic Resonance (NMR) Prediction

The 1H NMR spectrum provides a fingerprint for the molecule.

| Proton Environment | Approx. Shift (ppm) | Multiplicity | Integration | Interpretation |

| Amide NH | 6.0 - 8.0 | Broad Doublet/Triplet | 2H | One |

| 4.4 - 4.6 | Multiplet | 1H | Chiral center, deshielded by amide/ester | |

| Ester -OCH2- | 4.1 - 4.2 | Quartet | 2H | Characteristic ethyl ester signal |

| 3.1 - 3.3 | Quartet/Multiplet | 2H | Adjacent to acetamido group | |

| Acetyl -CH3 | 1.9 - 2.1 | Singlets (x2) | 6H | Two distinct or overlapping methyls |

| Backbone CH2 | 1.3 - 1.8 | Multiplets | 6H | |

| Ester -CH3 | 1.2 - 1.3 | Triplet | 3H | Terminal methyl of ethyl group |

Mass Spectrometry Logic

The fragmentation pattern in ESI-MS confirms the connectivity.

-

Parent Ion: [M+H]+ = 259.16 m/z.

-

Fragment 1: Loss of Ethoxy group (-OEt, -45)

Acylium ion. -

Fragment 2: Loss of Acetyl groups.

Caption: Predicted ESI-MS fragmentation logic for structural confirmation.

Part 4: Applications in Drug Development[3][4]

Epigenetic "Reader" Probes

Acetylated lysine residues are the primary binding sites for Bromodomains (BRD), a major target in cancer therapy.

-

Mechanism: This compound mimics the acetylated tails of Histone H3/H4.

-

Utility: It can be used as a competitive inhibitor in high-throughput screening (HTS) assays to displace BRD proteins from chromatin, or as a standard for quantifying cellular acetylation levels via LC-MS.

Prodrug Linker Systems

The ethyl ester moiety makes this molecule a substrate for Carboxylesterases (CES) .

-

Strategy: In prodrug design, drugs are often conjugated to lysine. The "ethyl ester" motif represents a "masking" group that improves oral bioavailability. Once inside the cell, ubiquitous esterases hydrolyze the ester, releasing the free acid (active form).

References

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). "Nomenclature and Symbolism for Amino Acids and Peptides." IUPAC.org. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 866, Lysine." PubChem. [Link]

-

Gil, J. et al. "Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics." National Institutes of Health (PMC). [Link]

-

Organic Syntheses. "Esterification Procedures for Amino Acids." Org.[3] Synth.[Link]

Sources

A Technical Guide to the Structural Characterization of N-Boc-Piperidinyl Amino Acids

Introduction: The Architectural Significance of N-Boc-Piperidinyl Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to the structure of a vast number of clinically approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, enhancing metabolic stability, and improving pharmacokinetic profiles, often with reduced toxicity.[1] When incorporated as a constrained amino acid, the piperidine scaffold allows for precise control over the three-dimensional orientation of pharmacophoric groups, which is critical for optimizing interactions with biological targets like enzymes and receptors.[2]

The strategic use of the tert-butoxycarbonyl (Boc) group as a protecting agent for the piperidine nitrogen is a cornerstone of their synthetic utility. The N-Boc group is exceptionally stable under basic and nucleophilic conditions, yet it can be readily removed under mild acidic conditions.[3][4][5] This chemical orthogonality is crucial in complex, multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where other protecting groups like Fmoc and Cbz are used concurrently.[5][6]

The precise structural and stereochemical integrity of N-Boc-piperidinyl amino acids is paramount to their function.[7] Even subtle variations in conformation or stereochemistry can dramatically alter biological activity.[2] Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a fundamental component of the drug discovery and development process. This guide provides an in-depth exploration of the primary analytical techniques essential for the complete structural elucidation of these vital molecular building blocks.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

NMR spectroscopy is the cornerstone of structural characterization, providing unparalleled insight into the molecular framework, connectivity, and conformational dynamics of N-Boc-piperidinyl amino acids in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments is typically required for an unambiguous assignment.

Expertise & Causality: Selecting the Right NMR Experiments

The choice of NMR experiments is dictated by the need to build a complete structural picture.

-

¹H NMR is the initial step, providing information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). For N-Boc-piperidines, the broad signals around 1.4 ppm are characteristic of the nine equivalent protons of the tert-butyl group, while the piperidine ring protons typically appear in the 1.5-4.0 ppm range.

-

¹³C NMR complements the ¹H data by defining the carbon skeleton. Key signals include the quaternary carbon of the Boc group (~80 ppm) and the Boc carbonyl carbon (~155 ppm).

-

2D NMR (COSY, HSQC, HMBC) is employed to resolve ambiguities.[8]

-

COSY (Correlation Spectroscopy) establishes proton-proton coupling networks (²JHH, ³JHH), which is indispensable for tracing the connectivity through the piperidine ring.[9]

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹JCH).[10] This is the most reliable way to assign specific proton signals to their corresponding carbons on the piperidine ring.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (²JCH, ³JCH) between protons and carbons.[8] This is critical for connecting the amino acid side chain to the piperidine ring and confirming the position of the Boc group by observing correlations from the tert-butyl protons to the Boc carbonyl carbon.

-

-

Conformational Analysis: The piperidine ring exists in a dynamic equilibrium of conformations, most commonly chair forms. The presence of the bulky N-Boc group can influence this equilibrium.[12] Analysis of ³JHH coupling constants from high-resolution ¹H NMR spectra can help determine the preferred chair conformation and the axial/equatorial orientation of substituents.[13] For more complex systems, variable temperature NMR or advanced techniques like NOESY may be required to study these dynamics.[12][14]

Data Presentation: Typical NMR Chemical Shifts

The following table provides approximate chemical shift ranges for a generic N-Boc-piperidinyl amino acid. Actual values will vary based on substitution and solvent.

| Atom | Nucleus | Typical Chemical Shift (δ) ppm | Notes |

| tert-butyl | ¹H | 1.4 - 1.5 | Singlet, integrating to 9H |

| Piperidine CH₂ | ¹H | 1.5 - 2.0 (axial) / 2.5 - 4.0 (equatorial) | Complex multiplets, significant overlap |

| Piperidine CH-α | ¹H | 2.5 - 4.5 | Depends on substitution |

| Carboxylic Acid OH | ¹H | > 10 (or not observed) | Broad singlet, exchanges with D₂O |

| tert-butyl CH₃ | ¹³C | ~28 | |

| Piperidine CH₂ | ¹³C | 25 - 50 | |

| Piperidine CH-α | ¹³C | 50 - 65 | |

| Boc Quaternary C | ¹³C | ~80 | |

| Boc Carbonyl C=O | ¹³C | ~155 | |

| Acid Carbonyl C=O | ¹³C | 170 - 180 |

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the N-Boc-piperidinyl amino acid in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. A spectral width of ~16 ppm and an acquisition time of ~2-3 seconds are typical starting points.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) will be required compared to the ¹H spectrum.

-

2D Spectra Acquisition (if needed): Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. These experiments will take significantly longer, from 30 minutes to several hours.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Visualization: NMR Structural Elucidation Workflow

Caption: Key fragmentation pathways in ESI-MS/MS analysis.

Section 3: X-ray Crystallography: The Definitive 3D Structure

While NMR provides the structure in solution and MS confirms the mass and connectivity, single-crystal X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional solid-state structure. [15]This technique is uniquely powerful for establishing the absolute configuration of chiral centers, which is a critical regulatory requirement for pharmaceutical compounds. [16]

Expertise & Causality: Why Crystallography is Decisive

For chiral N-Boc-piperidinyl amino acids, determining whether the stereocenter is R or S is non-negotiable. X-ray crystallography provides this information with near-absolute certainty, resolving any ambiguities from other techniques. [15][16]The resulting crystal structure also reveals:

-

Precise Bond Lengths and Angles: Providing fundamental geometric data.

-

Solid-State Conformation: Showing the preferred conformation of the piperidine ring (e.g., chair, boat) and the orientation of substituents in the crystalline state. [17]* Intermolecular Interactions: Elucidating how molecules pack in the crystal lattice through hydrogen bonds and other non-covalent interactions, which can influence physical properties like solubility and melting point.

The primary challenge is often not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction. This can be a time-consuming, trial-and-error process. [18][19][20]

Data Presentation: Example Crystallographic Data

| Parameter | Example Value | Significance |

| Chemical Formula | C₁₅H₂₆N₂O₄ | Confirms elemental composition. |

| Crystal System | Monoclinic | Describes the basic crystal lattice shape. [17] |

| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. [17] |

| Unit Cell Dimensions | a, b, c (Å), β (°) | Dimensions of the repeating unit of the crystal. |

| Flack Parameter | 0.02(3) | A value close to zero confirms the correct absolute configuration. |

| R-factor (R1) | < 0.05 | Indicates a good fit between the model and experimental data. |

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

-

Crystal Growth (The "Art"):

-

Ensure the compound is highly pure (>99%). [19] * Screen various solvents and solvent/anti-solvent systems to find conditions where the compound is moderately soluble. [21] * Common methods include:

-

Slow Evaporation: Loosely cap a vial containing a solution of the compound and allow the solvent to evaporate over days or weeks. [18] * Vapor Diffusion: Place a vial of the compound's solution inside a larger sealed jar containing an "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization. [18] * Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool very slowly to room temperature or below. [18]2. Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

-

-

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to protect the crystal from radiation damage. The instrument rotates the crystal while irradiating it with X-rays, collecting thousands of diffraction spots.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is "solved" to find the initial positions of the atoms and then "refined" to optimize those positions, resulting in a final, highly accurate 3D model. [22]

Visualization: X-ray Crystallography Workflow

Caption: From pure compound to definitive 3D structure.

Section 4: Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Stereochemical Purity

For any chiral drug candidate, establishing and controlling the stereochemical purity is a regulatory necessity. Chiral HPLC is the workhorse technique for separating enantiomers and quantifying the enantiomeric excess (e.e.) of N-Boc-piperidinyl amino acids. [2]

Expertise & Causality: A Self-Validating Separation Strategy

The core principle of chiral HPLC is creating a temporary diastereomeric interaction between the enantiomers and a chiral selector, leading to different retention times. This can be achieved in two ways: [23]1. Direct Method (Chiral Stationary Phases - CSPs): This is the most common approach. The sample is passed through a column packed with a chiral material. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds, including N-Boc protected amino acids. [24][25]The choice of CSP and mobile phase is critical for achieving separation. 2. Indirect Method (Derivatization): The enantiomeric mixture is reacted with a chiral derivatizing agent to form covalent diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) HPLC column. This method is less common but can be useful if direct methods fail. [26] Method development is an iterative process of screening different CSPs and mobile phases (normal-phase or reversed-phase) to find the optimal conditions that provide baseline resolution between the two enantiomer peaks. [23][25]The goal is a robust method that can reliably quantify a small amount of the undesired enantiomer in the presence of a large excess of the desired one.

Experimental Protocol: Chiral HPLC Method Development

-

Column Screening: Begin by screening a set of commercially available chiral columns (e.g., CHIRALPAK® series) with a racemic standard of the target compound.

-

Mobile Phase Selection:

-

Normal Phase: Typically consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier (e.g., isopropanol, ethanol). This is often the first choice for N-Boc derivatives.

-

Reversed Phase: Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. [24][27]3. Optimization: Once initial separation is observed, optimize the resolution by systematically adjusting:

-

The ratio of the mobile phase components.

-

The type of alcohol modifier.

-

Additives (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

-

Column temperature and flow rate.

-

-

Validation: Once optimized, the method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. The limit of detection (LOD) and limit of quantification (LOQ) for the minor enantiomer must be established.

Data Presentation: Key Chiral HPLC Parameters

| Parameter | Example Value | Significance |

| Column | CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | The specific chiral stationary phase providing separation. |

| Mobile Phase | Heptane / Isopropanol (90:10, v/v) | Solvent system that elutes the compounds. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV at 210 nm | Wavelength used to detect the analytes. |

| Retention Time (R₁) | 8.5 min (R-enantiomer) | Time taken for the first enantiomer to elute. |

| Retention Time (R₂) | 10.2 min (S-enantiomer) | Time taken for the second enantiomer to elute. |

| Resolution (Rs) | > 2.0 | A measure of the degree of separation between the two peaks. |

Visualization: Chiral HPLC Method Development Logic

Caption: A logical workflow for developing a robust chiral HPLC method.

Conclusion: An Integrated Approach to Structural Certainty

The structural characterization of N-Boc-piperidinyl amino acids is not a linear process but an integrated analytical strategy. Each technique provides a unique and complementary piece of the structural puzzle. NMR defines the molecular connectivity and solution-state conformation, Mass Spectrometry confirms the molecular weight and provides a fragmentation fingerprint, X-ray Crystallography delivers the definitive 3D structure and absolute stereochemistry, and Chiral HPLC quantifies the stereochemical purity. Together, these four pillars of analytical science provide the comprehensive data package required to advance these critical building blocks from the research laboratory to drug development with confidence and scientific integrity.

References

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. journals.iucr.org [journals.iucr.org]

- 19. How To [chem.rochester.edu]

- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]

- 25. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Strategic Incorporation of 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic Acid in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperidine Scaffolds in Peptide Therapeutics

The integration of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as potency, selectivity, and metabolic stability.[1] Piperidine-containing compounds, in particular, are prevalent scaffolds in a wide array of pharmaceuticals, valued for their ability to introduce conformational constraints and serve as versatile pharmacophores.[2][3][4] The specific building block, 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid, and its derivatives, provide a unique opportunity to embed a piperidine moiety directly into the peptide backbone, thereby influencing its three-dimensional structure and potential interactions with biological targets.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the effective utilization of N-α-Boc-4-piperidinyl-acetic acid derivatives in solid-phase peptide synthesis (SPPS). As a senior application scientist, the following notes are curated to blend theoretical principles with practical, field-proven insights to ensure robust and reproducible outcomes.

PART 1: The Core Directive - Understanding the Building Block

The successful incorporation of 2-((tert-Butoxycarbonyl)amino)-2-(piperidin-4-yl)acetic acid into a peptide sequence hinges on a strategic approach to protecting group chemistry. The molecule possesses two key reactive sites: the α-amino group and the secondary amine within the piperidine ring. For seamless integration using standard peptide synthesis methodologies, an orthogonal protection strategy is not just recommended, but essential.[5][6]

The title compound, with a Boc-protected α-amine, is best suited for Boc-based solid-phase peptide synthesis (Boc-SPPS). In this strategy, the temporary N-α-Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups are acid-labile but require stronger acids like hydrofluoric acid (HF) for cleavage.[7][8][9] However, the piperidine nitrogen must be protected with a group that is stable to the acidic conditions of Boc deprotection but can be removed under distinct conditions if further modification at this site is desired. A common and highly effective choice for this is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Therefore, for the remainder of this guide, we will focus on the practical application of the orthogonally protected derivative: Boc-Pip(Fmoc)-OH , which is 2-((tert-Butoxycarbonyl)amino)-2-(1-(9H-fluoren-9-yl)methoxycarbonyl)piperidin-4-yl)acetic acid. This derivative is primed for incorporation into a peptide chain using the Boc-SPPS workflow, with the Fmoc group on the piperidine nitrogen allowing for potential post-synthesis modifications.

PART 2: Scientific Integrity & Logic - The 'Why' Behind the 'How'

Expertise & Experience: Causality in Experimental Choices

The selection of the Boc-SPPS strategy for a Boc-Pip(Fmoc)-OH building block is a deliberate choice driven by the need for chemical orthogonality.[5] The Boc group's lability to TFA allows for the iterative deprotection of the N-terminus without affecting the Fmoc group on the piperidine ring or other acid-labile side-chain protecting groups.[7][10] This ensures the integrity of the piperidine's protection until a specific, orthogonal deprotection step is performed.